methyl 8-bromo-2H-chromene-5-carboxylate
Description
Properties
Molecular Formula |
C11H9BrO3 |
|---|---|
Molecular Weight |
269.09 g/mol |
IUPAC Name |
methyl 8-bromo-2H-chromene-5-carboxylate |
InChI |
InChI=1S/C11H9BrO3/c1-14-11(13)8-4-5-9(12)10-7(8)3-2-6-15-10/h2-5H,6H2,1H3 |
InChI Key |
UUWMKWOMLGZHDD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C=CCOC2=C(C=C1)Br |
Origin of Product |
United States |
Preparation Methods
Bromination of Chromene Derivatives
- Starting Materials : The synthesis often begins with 2H-chromene-5-carboxylate or related chromene derivatives.
- Bromination Step : Electrophilic aromatic substitution is used to introduce the bromine atom at the 8-position of the chromene ring. This is typically achieved using brominating agents such as N-bromosuccinimide (NBS) or molecular bromine under controlled conditions to ensure regioselectivity.
- Methyl Ester Formation : The carboxylate group at the 5-position is introduced or preserved as the methyl ester either by esterification of the corresponding acid or by starting from methyl ester derivatives.
- Purification : After bromination, purification is commonly performed using column chromatography to isolate the desired this compound in high purity.
Catalytic Synthesis via Ring-Closing Reactions
- Catalytic Approaches : Recent advances include catalytic ring-closing methodologies employing transition metal catalysts (e.g., palladium, copper) or metal-free Brønsted and Lewis acid/base catalysis.
- Mechanism : These methods often involve the cyclization of hydroxybenzaldehydes or related phenolic precursors with α,β-unsaturated carboxylic acids or esters to form the chromene core.
- Bromine Introduction : Bromination can be incorporated either before the ring-closing step on the aromatic precursor or post-cyclization on the chromene scaffold.
- Advantages : Catalytic methods offer better control over regioselectivity and often higher yields with milder reaction conditions compared to classical bromination.
Multi-Component and Green Synthesis Methods
- Nanoparticle Catalysts : Use of nanoporous catalysts such as Na+-montmorillonite perchloric acid or silver nanoparticles has been reported for chromene derivative synthesis, enabling one-pot reactions with good yields.
- Solvent and Temperature : These reactions are often conducted in aqueous media or green solvents at moderate temperatures (e.g., 30 °C), enhancing environmental compatibility.
- Bromination : Subsequent bromination steps can be performed after the initial chromene formation to obtain the 8-bromo derivative.
- Catalyst-Free Variants : Some protocols allow the synthesis of chromene derivatives without catalysts by combining multiple substrates under mild conditions, though bromination usually requires a separate step.
Summary Table of Preparation Methods
Research Findings and Mechanistic Insights
- The bromination step is crucial for the selective introduction of bromine at the 8-position, which is confirmed by NMR and mass spectrometry data. The electrophilic substitution mechanism favors bromination at the activated aromatic position adjacent to the oxygen heteroatom.
- Catalytic ring-closing reactions proceed via nucleophilic attack of phenolic hydroxyl groups on activated alkenes or aldehydes, forming the pyran ring of chromene. Transition metal catalysts facilitate this cyclization with high yield and selectivity.
- Nanoparticle catalysts enhance reaction rates and selectivity by providing large surface areas and active sites, enabling milder reaction conditions and reducing waste.
- Purification typically involves silica gel column chromatography using petroleum ether/ethyl acetate mixtures, yielding the target compound as a white solid with high purity.
- Spectroscopic characterization (1H NMR, 13C NMR, HRMS) confirms the structure and purity of this compound, with characteristic chemical shifts corresponding to the chromene protons and the methyl ester group.
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at the 8-position undergoes nucleophilic substitution (SN2/SNAr) under various conditions:
-
Mechanistic Insight : The bromine's electrophilic nature facilitates substitution, particularly under basic conditions. Palladium-catalyzed Suzuki-Miyaura couplings enable biaryl formation for medicinal chemistry applications .
Oxidation and Reduction
The chromene core and ester group participate in redox transformations:
-
Notable Finding : Controlled reduction preserves the chromene ring while converting the ester to a primary alcohol.
Ester Hydrolysis and Functionalization
The methyl ester undergoes hydrolysis and subsequent derivatization:
Cycloaddition and Annulation
The chromene scaffold participates in annulation reactions to form polycyclic systems:
-
Mechanism : FeCl3 mediates radical intermediates, while Au(I) catalysts promote carbene-transfer pathways .
Radical Reactions
Bromine participates in radical-mediated transformations:
Scientific Research Applications
Methyl 8-bromo-2H-chromene-5-carboxylate, a chromene derivative with a molecular weight of 269.09 g/mol, has applications across different fields and exhibits promising biological activities, particularly in pharmacological studies. It is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Scientific Research Applications
Synthesis and Reactions: this compound is aBuilding block in organic synthesis. Its bromo and carboxylate groups enable various chemical modifications. These reactions are essential for synthesizing derivatives with varied biological activities and applications. Efficient production methods with high yields are available.
Pharmacological Studies: The compound has shown potential in pharmacological studies. It can be used to synthesize potential therapeutic agents, particularly those targeting cancer and inflammatory diseases.
Interaction Studies: Interaction studies focus on its binding interactions with biological targets such as enzymes and receptors. Techniques like molecular docking and spectroscopic methods are often employed to elucidate binding affinities and mechanisms. Understanding these interactions is crucial for optimizing its pharmacological profile and enhancing its efficacy as a therapeutic agent.
Antimicrobial and Antitumor Activities: Aryl-substituted derivatives of 8-bromo-1 H-benzo[ f]chromene have been shown to induce cell-cycle arrest and apoptosis in human cancer cells via dual inhibition of topoisomerases and tubulin . It has demonstrated cytotoxic and apoptotic effects against a variety of human cancer cell lines .
Mechanism of Action
The mechanism of action of methyl 8-bromo-2H-chromene-5-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the chromene ring play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to modulation of their functions . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Position and Electronic Effects
The biological and physicochemical properties of chromene derivatives are highly sensitive to substituent positions and electronic characteristics. Below is a comparative analysis with key analogues:
Table 1: Structural and Electronic Comparison
Key Observations:
- Bromine vs. Nitro Groups : Bromine at C8 (as in the target compound) facilitates nucleophilic substitution, whereas nitro groups at C5 (as in 5-nitro analogues) are better suited for reduction to amines .
- Ring System Differences : Replacing the chromene core with a benzodioxane ring (as in ) reduces aromaticity and alters electronic delocalization, impacting solubility and metabolic stability.
Physicochemical Properties
- Solubility: The methoxycarbonyl group at C5 improves aqueous solubility compared to non-polar analogues. Bromine at C8 increases molecular weight and lipophilicity, which may enhance membrane permeability .
- Spectroscopic Data : NMR studies (e.g., ¹H and ¹³C) for chromene derivatives highlight distinct shifts for bromine (δ ~7.5 ppm for aromatic protons) and carboxylate groups (δ ~165 ppm for carbonyl carbons) .
Methodological Considerations for Comparison
The similarity assessment of such compounds relies on:
Topological Descriptors : Atomic connectivity and substituent positions (e.g., C8 vs. C5 substitution) .
Quantum Chemical Calculations : Predicting NMR chemical shifts and electronic properties to validate structural assignments .
Virtual Screening Metrics : Structural similarity indices (e.g., Tanimoto coefficients) to prioritize compounds with shared pharmacophores .
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing methyl 8-bromo-2H-chromene-5-carboxylate, and how can impurities be minimized during purification?
- Methodological Answer : Synthesis typically involves bromination of methyl 2H-chromene-5-carboxylate using N-bromosuccinimide (NBS) under radical initiation. Impurities, such as di-brominated byproducts, can arise from over-bromination. To minimize these, monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry (e.g., limiting NBS to 1.05 equivalents). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol can isolate the target compound. Validate purity using HPLC (>97% by area) and H NMR (absence of extraneous peaks) .
Q. How can the structural identity of this compound be confirmed experimentally?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : H and C NMR to confirm substitution patterns (e.g., bromine-induced deshielding at C8). Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to determine crystal structure and validate bond lengths/angles, particularly around the bromine atom .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]) and isotopic pattern matching bromine’s natural abundance.
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to model transition states and activation energies for bromine displacement. Compare with experimental kinetic data (e.g., reaction rates with amines or thiols). Validate predictions using Hammett plots to correlate substituent effects on reactivity .
Q. What strategies resolve contradictions in biological activity data for this compound across different assays?
- Methodological Answer :
- Assay validation : Ensure consistency in cell lines (e.g., HepG2 vs. HEK293), solvent controls (DMSO concentration ≤0.1%), and endpoint measurements (e.g., MTT vs. ATP luminescence).
- Dose-response curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC values and assess reproducibility.
- Meta-analysis : Apply mixed-effects models to account for variability between studies, referencing methodologies from interdisciplinary conflict resolution frameworks .
Q. How can the photophysical properties of this compound be exploited in fluorescence-based sensing applications?
- Methodological Answer : Characterize UV-vis absorption and emission spectra in solvents of varying polarity (e.g., toluene vs. DMF) to assess solvatochromism. Use time-resolved fluorescence spectroscopy to measure excited-state lifetimes. For sensing, functionalize the carboxylate group with target-specific ligands (e.g., biotin for protein binding) and quantify fluorescence quenching/enhancement via Stern-Volmer analysis .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data involving this compound?
- Methodological Answer : Use Probit or log-logistic models (e.g., in R’s
drcpackage) to fit dose-response data. Assess goodness-of-fit via residual plots and Akaike Information Criterion (AIC). For outliers, apply Grubbs’ test or robust regression techniques. Cross-validate with non-parametric methods (e.g., Kruskal-Wallis) if normality assumptions are violated .
Q. How should researchers address discrepancies between theoretical and experimental vibrational spectra (IR/Raman) for this compound?
- Methodological Answer : Re-examine computational parameters (e.g., basis set size, solvent effects in DFT). Experimentally, ensure sample purity (HPLC) and avoid hydration artifacts by analyzing under anhydrous conditions. Compare peak assignments with literature on analogous chromene derivatives (e.g., ethyl 2-amino-4-(p-tolyl)-4H-chromene-3-carboxylate) to identify systematic errors .
Experimental Design
Q. What controls are essential when evaluating the catalytic activity of this compound in cross-coupling reactions?
- Methodological Answer : Include:
- Negative controls : Reactions without catalyst, ligand, or base.
- Positive controls : Use a known catalyst (e.g., Pd(PPh)) to benchmark efficiency.
- Internal standards : Add nitrobenzene or tetradecane for GC-MS quantification. Monitor for homocoupling byproducts (e.g., via H NMR) and quantify turnover numbers (TON) using ICP-MS for metal catalysts .
Q. How can researchers optimize reaction scalability while maintaining yield and selectivity?
- Methodological Answer : Use a Design of Experiments (DoE) approach (e.g., Box-Behnken design) to test variables: temperature, catalyst loading, and solvent ratio. Monitor scalability via flow chemistry setups (e.g., microreactors) to enhance heat/mass transfer. Validate reproducibility across three independent batches and characterize intermediates via in-situ IR or Raman spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
